

Protocol for the Isolation of Pinobanksin 3acetate from Propolis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin 3-acetate is a naturally occurring flavonoid found in propolis, a resinous substance collected by honeybees from various plant sources. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Notably, research has indicated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. This document provides a detailed protocol for the isolation and purification of **Pinobanksin 3-acetate** from propolis, along with methods for its characterization.

Data Presentation

Table 1: Physicochemical and Analytical Data for Pinobanksin 3-acetate



Parameter	Value	Reference
Molecular Formula	C17H14O6	[1][2][3]
Molecular Weight	314.29 g/mol	[2][3]
Purity (Commercial Standard)	≥98% to 99.93%	[1][3][4]
Solubility	Slightly soluble in Acetonitrile and DMSO (0.1-1 mg/ml)	[1]
Mass Spectrometry (LC-MS)		
[M-H] ⁻ Precursor m/z	313.066	[2]
[M-H] ⁻ Fragments (qTof)	253.042084 (100%), 271.055969 (8.34%), 197.054260 (7.91%), 209.052094 (4.18%), 225.048233 (2.59%)	[2]
[M+H]+ Precursor m/z	315.079	[2]
[M+H] ⁺ Fragments (qTof)	299.048187 (100%), 315.079102 (87.19%), 199.069794 (68.19%), 153.013107 (54.45%), 300.051910 (35.58%)	[2]

Experimental Protocols Extraction of Crude Flavonoids from Propolis

This protocol outlines the initial extraction of a flavonoid-rich fraction from raw propolis.

Materials:

- Raw propolis
- Ethanol (95%)
- Rotary evaporator



Filter paper

Procedure:

- Grind raw propolis into a fine powder.
- Macerate the propolis powder in 95% ethanol (1:10 w/v) at room temperature with constant stirring for 24-48 hours.
- Filter the ethanolic extract through filter paper to remove insoluble waxes and other residues.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.
- Dry the crude extract completely to yield a resinous solid.

Isolation of Pinobanksin 3-acetate using Silica Gel Column Chromatography

This step aims to separate **Pinobanksin 3-acetate** from other compounds in the crude extract.

Materials:

- Crude propolis extract
- Silica gel (60-120 mesh) for column chromatography
- Glass column
- Solvent system: n-hexane and ethyl acetate
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm and 366 nm)

Procedure:

• Prepare a slurry of silica gel in n-hexane and pack it into the glass column.



- Dissolve the crude propolis extract in a minimal amount of the initial mobile phase (n-hexane with a small percentage of ethyl acetate).
- Load the dissolved extract onto the top of the silica gel column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
 - 100% n-hexane
 - n-hexane:ethyl acetate (95:5)
 - n-hexane:ethyl acetate (90:10)
 - n-hexane:ethyl acetate (80:20)
 - n-hexane:ethyl acetate (70:30)
 - n-hexane:ethyl acetate (50:50)
 - 100% ethyl acetate
- Collect fractions of the eluate (e.g., 20 mL each).
- Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC
 plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots
 under a UV lamp.
- Combine the fractions containing the target compound, Pinobanksin 3-acetate, based on the TLC analysis.
- Evaporate the solvent from the combined fractions to obtain a semi-purified product.

Purification of Pinobanksin 3-acetate by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is for obtaining high-purity **Pinobanksin 3-acetate**.



Materials:

- Semi-purified Pinobanksin 3-acetate fraction
- Preparative HPLC system with a UV detector
- C18 reverse-phase preparative column
- Mobile phase: Acetonitrile and water (both with 0.1% formic acid)
- Methanol for sample dissolution

Procedure:

- Dissolve the semi-purified fraction in methanol.
- Filter the solution through a 0.45 μm syringe filter.
- Set up the preparative HPLC system with a C18 column.
- Equilibrate the column with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).
- · Inject the sample onto the column.
- Run a gradient elution program, for example, increasing the acetonitrile concentration from 30% to 70% over 40 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 290 nm).
- Collect the peak corresponding to Pinobanksin 3-acetate.
- Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified Pinobanksin 3-acetate.
- Determine the purity of the final product using analytical HPLC. A purity of >98% is expected.



Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

- Purified Pinobanksin 3-acetate
- Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR spectrometer

Procedure:

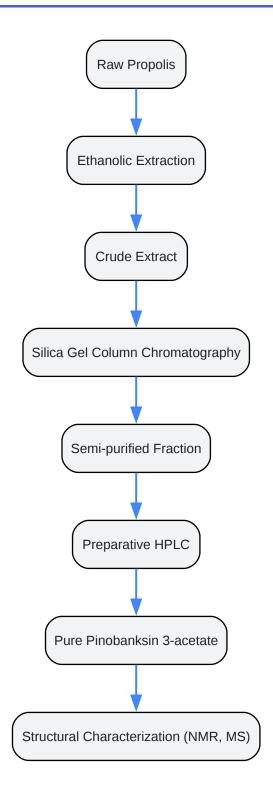
- Dissolve a small amount of the purified compound in the chosen deuterated solvent.
- Acquire ¹H NMR and ¹³C NMR spectra.
- Compare the obtained spectra with reported data for **Pinobanksin 3-acetate**.

Expected ¹H and ¹³C NMR Data (Commercial Standard in CDCl₃):

- ¹H NMR (CDCl₃): Chemical shifts (δ) in ppm.
- ¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm. (Note: Specific chemical shift values can be found in the Certificate of Analysis from commercial suppliers such as MedChemExpress[4])

Signaling Pathways and Experimental Workflows

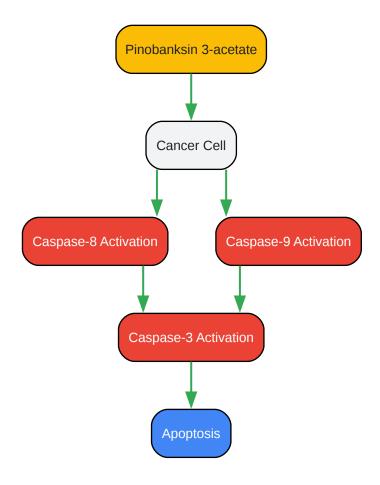




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Caption: Experimental workflow for the isolation of **Pinobanksin 3-acetate**.

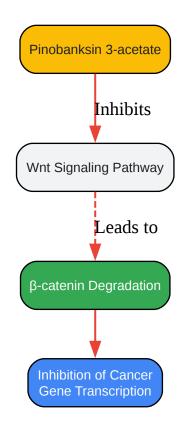




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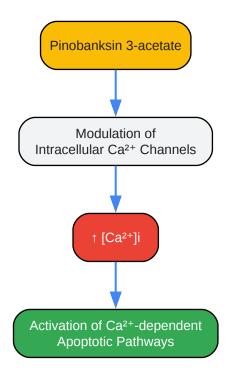
Caption: Pinobanksin 3-acetate induced apoptosis pathway.





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Caption: Modulation of the Wnt signaling pathway.



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Caption: Influence on intracellular calcium signaling.

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